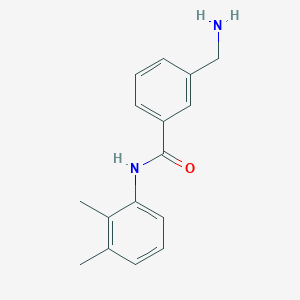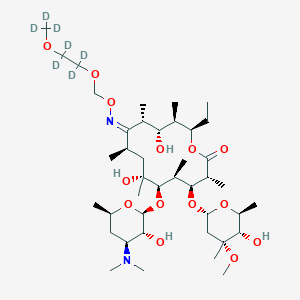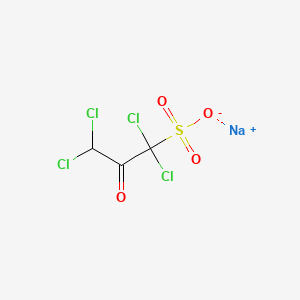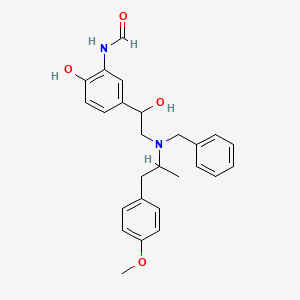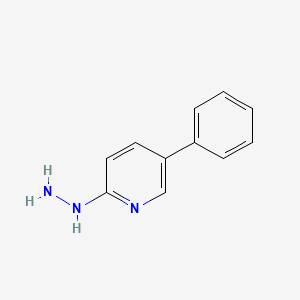
(5-Phenylpyridin-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenylpyridin-2-yl)hydrazine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-2-yl)hydrazine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine. One common method is the reaction of 5-phenyl-2-chloropyridine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (5-Phenylpyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aldehydes or ketones in the presence of an acid catalyst can form hydrazones.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Hydrazones and other derivatives.
Aplicaciones Científicas De Investigación
(5-Phenylpyridin-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (5-Phenylpyridin-2-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its potential anticancer activity .
Comparación Con Compuestos Similares
Hydrazinopyridines: These compounds share the hydrazine and pyridine moieties but may have different substitution patterns.
Phenylhydrazines: These compounds have a phenyl group attached to the hydrazine moiety but lack the pyridine ring.
Uniqueness: (5-Phenylpyridin-2-yl)hydrazine is unique due to the presence of both the phenyl and pyridine rings, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(5-phenylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C11H11N3/c12-14-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14) |
Clave InChI |
MNYLFZZFBHYEMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


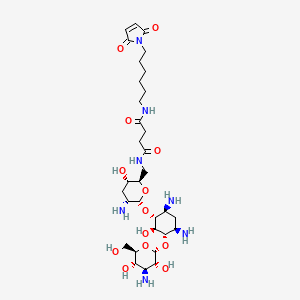

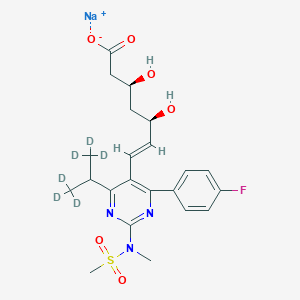
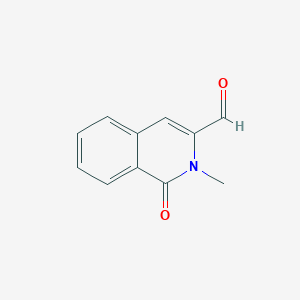
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
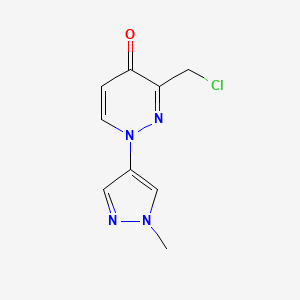
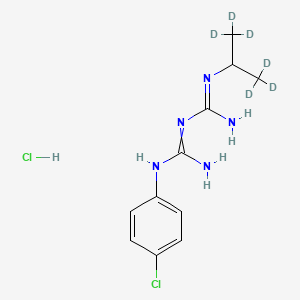
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
